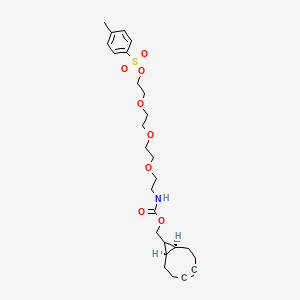
BCN-PEG4-Ts
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCN-PEG4-Ts is a non-cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BCN-PEG4-Ts is synthesized through a series of chemical reactions involving the attachment of a BCN group to a PEG chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and yield of the final product, which is essential for its use in scientific research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
BCN-PEG4-Ts primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in SPAAC reactions with this compound include azide-containing molecules. The reaction conditions typically involve mild temperatures and neutral pH, which are suitable for preserving the integrity of biological molecules .
Major Products Formed
The major products formed from the reaction of this compound with azide-containing molecules are stable triazole linkages. These linkages are robust and resistant to hydrolysis, making them suitable for long-term applications in biological systems .
Aplicaciones Científicas De Investigación
BCN-PEG4-Ts has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label and track biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of advanced materials and nanotechnology .
Mecanismo De Acción
BCN-PEG4-Ts exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise bioconjugation and labeling of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-Ts: Another non-cleavable PEG linker with a dibenzocyclooctyne (DBCO) group.
BCN-PEG4-NHS: A PEG linker with a BCN group and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation.
DBCO-PEG4-NHS: A PEG linker with a DBCO group and an NHS ester for amine-reactive conjugation .
Uniqueness
BCN-PEG4-Ts is unique due to its non-cleavable nature and the presence of a BCN group, which allows for efficient and specific SPAAC reactions. This makes it particularly suitable for applications requiring stable and long-lasting bioconjugation .
Propiedades
Fórmula molecular |
C26H37NO8S |
|---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H37NO8S/c1-21-8-10-22(11-9-21)36(29,30)35-19-18-33-17-16-32-15-14-31-13-12-27-26(28)34-20-25-23-6-4-2-3-5-7-24(23)25/h8-11,23-25H,4-7,12-20H2,1H3,(H,27,28)/t23-,24+,25? |
Clave InChI |
BVLKUKUIWYRWGZ-XMGLRAKGSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



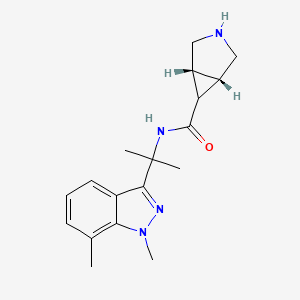
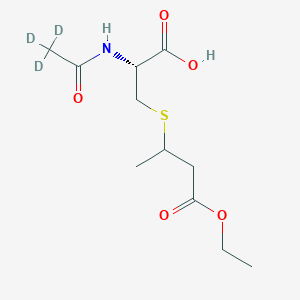
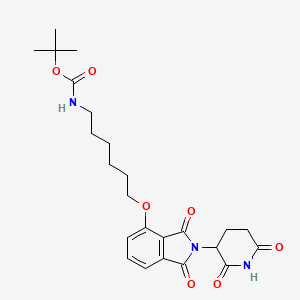
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
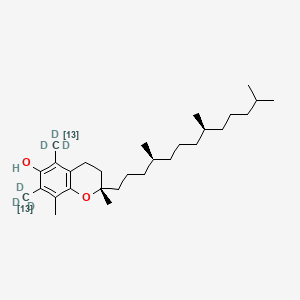
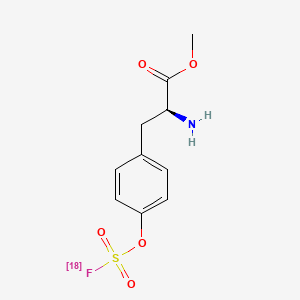
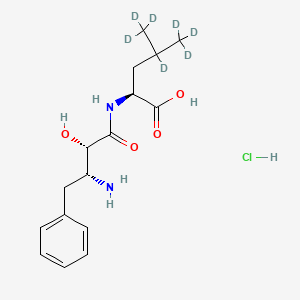
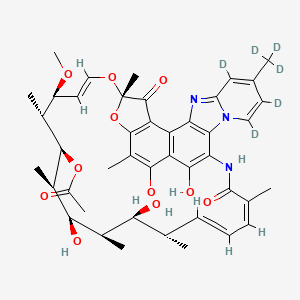
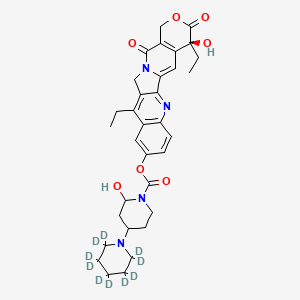
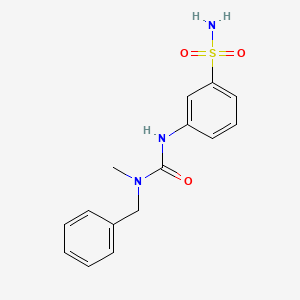
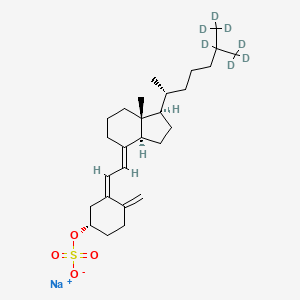
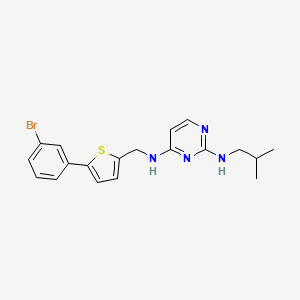
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
